4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol
Description
4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol is a chiral phenolic compound characterized by a hydroxyl-substituted ethyl group linked to a (2R)-1-methylpyrrolidin-2-yl moiety. Structural determination methods such as X-ray crystallography (e.g., SHELX programs ) are critical for confirming its stereochemical configuration.
Properties
IUPAC Name |
4-[1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-13(16,12-4-3-9-14(12)2)10-5-7-11(15)8-6-10/h5-8,12,15-16H,3-4,9H2,1-2H3/t12-,13?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOJGMWSQHQPRG-PZORYLMUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCN1C)(C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC([C@H]1CCCN1C)(C2=CC=C(C=C2)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a phenol derivative with a pyrrolidine derivative in the presence of a suitable catalyst and solvent . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process parameters are carefully controlled to ensure consistent quality and high throughput. Purification steps, such as crystallization or chromatography, are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and electrophiles like halogens or nitro groups for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield ketones or aldehydes, while substitution reactions on the phenol group may introduce various functional groups .
Scientific Research Applications
4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol involves its interaction with specific molecular targets and pathways. The hydroxy and phenol groups can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity. The pyrrolidine ring may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Structural Analogues from Literature
The following compounds share structural motifs with the target molecule, including pyrrolidine/pyrrolidinyl groups, phenolic rings, or hydroxylated side chains:
Key Differences and Implications
Pyrrolidine Substitution: The target compound features a (2R)-1-methylpyrrolidin-2-yl group, which is stereochemically distinct from the (3R)- or (3S)-pyrrolidinyl groups in oxadiazole derivatives (e.g., compounds 1a and 1b in ). This difference may influence receptor binding affinity or metabolic stability.
Hydroxyl Group Placement: The phenolic hydroxyl group in the target compound contrasts with the oxadiazole or indole cores in analogues . This hydroxyl group may confer antioxidant properties or facilitate hydrogen bonding in biological targets.
Biological Activity: Antiviral oxadiazole derivatives (e.g., ) rely on aromatic heterocycles for activity, whereas the target’s phenolic structure suggests alternative mechanisms, possibly involving redox modulation or enzyme inhibition. The β-adrenergic-like agonist in highlights the importance of hydroxylated ethylamine chains in receptor targeting, a feature partially shared with the target compound.
Physicochemical Properties (Theoretical Comparison)
Biological Activity
4-{1-hydroxy-1-[(2R)-1-methylpyrrolidin-2-yl]ethyl}phenol, a phenolic compound with a complex structure, has garnered attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 221.29 g/mol. Its structure features a hydroxymethyl group attached to a phenolic ring and a pyrrolidine moiety, which enhances its solubility and reactivity.
| Property | Value |
|---|---|
| Molecular Formula | C13H19NO2 |
| Molecular Weight | 221.29 g/mol |
| CAS Number | 1909301-23-0 |
The primary targets of this compound include the ADRA1A, ADRA1B, and ADRA1D genes, which encode alpha-1 adrenergic receptors. The compound likely interacts with these receptors, modulating their activity and influencing various physiological processes such as cardiovascular function and smooth muscle contraction.
Biochemical Pathways
By interacting with alpha-1 adrenergic receptors, this compound may influence:
- Cellular responses : Proliferation and apoptosis.
- Signal transduction : Modulation of pathways involved in stress responses.
Biological Activities
Research indicates that compounds structurally similar to this compound often exhibit significant biological activities, including:
Antioxidant Properties : Phenolic compounds are known for their ability to combat oxidative stress by scavenging free radicals, which may contribute to cellular protection against damage.
Antimicrobial Activity : The antimicrobial properties of phenolic compounds are well-documented. They disrupt microbial cell membranes and interfere with enzymatic processes, suggesting that this compound may also possess similar activities.
Neuroactive Effects : The presence of the pyrrolidine ring could contribute to neuroactive effects, as observed in other related compounds. This raises the potential for therapeutic applications in neurodegenerative diseases.
Research Findings
Several studies have investigated the biological effects of related compounds, providing insights into the potential applications of this compound:
Case Studies
- Antioxidant Activity : A study demonstrated that phenolic compounds can significantly reduce oxidative stress markers in vitro, indicating potential protective effects against oxidative damage in cells .
- Neuroprotective Effects : Research on similar pyrrolidine derivatives has shown promise in protecting neuronal cells from apoptosis induced by toxic agents, suggesting that this compound may have neuroprotective properties.
- Antimicrobial Testing : Preliminary tests on phenolic compounds have shown effectiveness against various bacterial strains, supporting the hypothesis that this compound could exhibit antimicrobial activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
